molecular formula C14H12O4S B6378817 2-Formyl-4-(3-methylsulfonylphenyl)phenol CAS No. 1261919-36-1

2-Formyl-4-(3-methylsulfonylphenyl)phenol

Cat. No.: B6378817
CAS No.: 1261919-36-1
M. Wt: 276.31 g/mol
InChI Key: KOLLETRLXICNNV-UHFFFAOYSA-N
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Description

2-Formyl-4-(3-methylsulfonylphenyl)phenol is a chemical compound characterized by the presence of a formyl group, a hydroxyl group, and a methylsulfonyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(3-methylsulfonylphenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(3-methylsulfonylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Carboxy-4-(3-methylsulfonylphenyl)phenol.

    Reduction: 2-Hydroxymethyl-4-(3-methylsulfonylphenyl)phenol.

    Substitution: 2-Formyl-4-(3-methylsulfonylphenyl)phenyl ether or ester derivatives.

Scientific Research Applications

2-Formyl-4-(3-methylsulfonylphenyl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in developing new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(3-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The anti-inflammatory effects could be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-4-(3-methylsulfonylaminophenyl)phenol: Similar structure but with an amino group instead of a hydroxyl group.

    2-(4-Methylsulfonylphenyl)indole: Contains an indole ring instead of a phenol ring.

Uniqueness

2-Formyl-4-(3-methylsulfonylphenyl)phenol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-5-(3-methylsulfonylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-19(17,18)13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLLETRLXICNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685319
Record name 4-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-36-1
Record name [1,1′-Biphenyl]-3-carboxaldehyde, 4-hydroxy-3′-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261919-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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